molecular formula C10H11Cl2N3S B11078903 2-[1-(2,4-Dichlorophenyl)propylidene]hydrazine-1-carbothioamide

2-[1-(2,4-Dichlorophenyl)propylidene]hydrazine-1-carbothioamide

Katalognummer: B11078903
Molekulargewicht: 276.18 g/mol
InChI-Schlüssel: JQXKFGBOUMZTHL-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA is a chemical compound characterized by the presence of a thiourea group attached to a propylideneamino moiety, which is further substituted with a 2,4-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA typically involves the reaction of 2,4-dichlorophenylpropylideneamine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of [(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thioureas or ureas.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and as a therapeutic for other diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of [(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

[(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA can be compared with other similar compounds, such as:

The uniqueness of [(E)-[1-(2,4-DICHLOROPHENYL)PROPYLIDENE]AMINO]THIOUREA lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H11Cl2N3S

Molekulargewicht

276.18 g/mol

IUPAC-Name

[(E)-1-(2,4-dichlorophenyl)propylideneamino]thiourea

InChI

InChI=1S/C10H11Cl2N3S/c1-2-9(14-15-10(13)16)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H3,13,15,16)/b14-9+

InChI-Schlüssel

JQXKFGBOUMZTHL-NTEUORMPSA-N

Isomerische SMILES

CC/C(=N\NC(=S)N)/C1=C(C=C(C=C1)Cl)Cl

Kanonische SMILES

CCC(=NNC(=S)N)C1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.